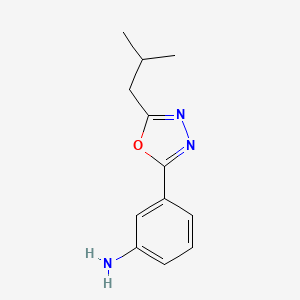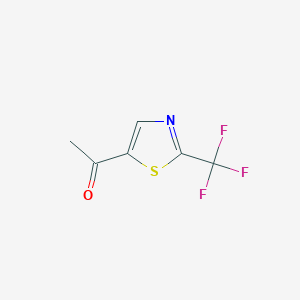
1-(2-(Trifluoromethyl)thiazol-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Trifluoromethyl)thiazol-5-yl)ethanone is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a trifluoromethyl group at the 2-position and an ethanone group at the 5-position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields including medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Trifluoromethyl)thiazol-5-yl)ethanone typically involves the reaction of 2-(trifluoromethyl)thiazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Trifluoromethyl)thiazol-5-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(2-(Trifluoromethyl)thiazol-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-(2-(Trifluoromethyl)thiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trifluoromethyl)thiazole
- 5-(Trifluoromethyl)thiazole
- 2-(Trifluoromethyl)benzothiazole
Uniqueness
1-(2-(Trifluoromethyl)thiazol-5-yl)ethanone is unique due to the presence of both the trifluoromethyl and ethanone groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the ethanone group allows for further chemical modifications .
Propiedades
Número CAS |
1393585-05-1 |
|---|---|
Fórmula molecular |
C6H4F3NOS |
Peso molecular |
195.16 g/mol |
Nombre IUPAC |
1-[2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C6H4F3NOS/c1-3(11)4-2-10-5(12-4)6(7,8)9/h2H,1H3 |
Clave InChI |
QWWFAVXLIBJNST-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN=C(S1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


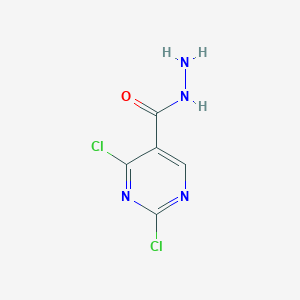
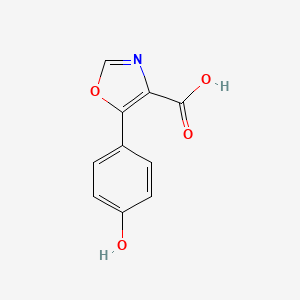
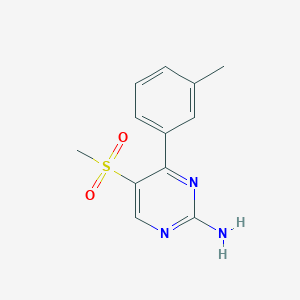
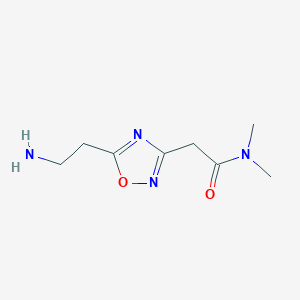
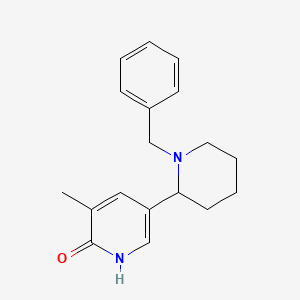
![1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B11799153.png)
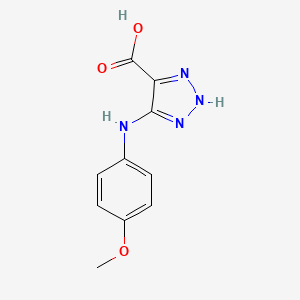

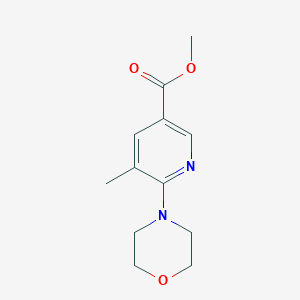
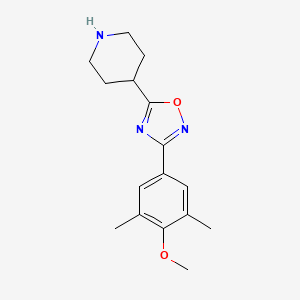
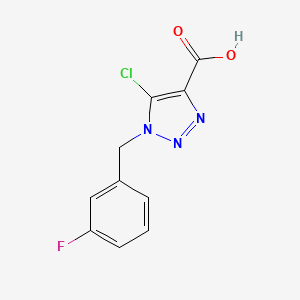
![2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B11799187.png)
